N-(2-aminophenyl)-2-hydroxybenzamide
Description
Properties
CAS No. |
3679-66-1 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H12N2O2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,14H2,(H,15,17) |
InChI Key |
VARASSKKKPAGBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)O |
Origin of Product |
United States |
Biological Activity
N-(2-aminophenyl)-2-hydroxybenzamide, a compound within the benzamide class, has garnered significant interest due to its diverse biological activities. This article reviews its pharmacological potential, particularly focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit substantial antibacterial and antifungal activities. A study synthesized various benzamide derivatives and evaluated their efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Key Findings:
- The minimum inhibitory concentration (MIC) values for the synthesized compounds ranged from 1.95 µg/ml to 500 µg/ml .
- The compound with the highest activity was identified as derivative 1d, which showed MIC values of 1.95 µg/ml against drug-resistant strains of Bacillus subtilis and Staphylococcus aureus .
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| 1d | 1.95 | B. subtilis (drug-resistant), S. aureus |
| 1a | 3.9 | B. subtilis |
| 1n | 7.8 | S. aureus |
Anticancer Activity
This compound has been implicated in the inhibition of histone deacetylases (HDACs), particularly HDAC2, which is overexpressed in various cancers. HDAC inhibitors are known to play a crucial role in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells.
Case Studies:
- A study highlighted the effectiveness of benzamide derivatives in clinical trials for hematological malignancies, including Hodgkin lymphoma and myelodysplastic syndromes (MDS). Notably, compounds like Entinostat and Mocetinostat are currently undergoing evaluation for their therapeutic efficacy .
- In vitro studies demonstrated that this compound derivatives could induce apoptosis in neuroblastoma cell lines (SH-SY5Y), suggesting potential applications in treating neurodegenerative diseases alongside cancer .
Neuroprotective Properties
The neuroprotective effects of this compound have been explored in models simulating oxidative stress conditions akin to neurodegenerative diseases such as Alzheimer's disease.
Research Insights:
- Compounds derived from this structure were tested against hydrogen peroxide-induced cytotoxicity in SH-SY5Y cells. While some compounds showed protective effects at low concentrations, others exacerbated cell death at higher doses .
- The differentiation of neural progenitor cells into neurons was significantly enhanced by certain derivatives, indicating their potential role in neuroregeneration .
Comparison with Similar Compounds
Substituent Position and Antibacterial Activity
Chloro-Substituted Derivatives :
- N-(2-Chlorophenyl)-2-hydroxybenzamide : Exhibits potent antibacterial activity with MIC values of 0.125–1.0 mg/mL against Gram-positive bacteria. The ortho-chloro substituent enhances steric and electronic interactions with bacterial targets .
- N-(4-Chlorophenyl)-2-hydroxybenzamide : Less active (higher MIC values), indicating para-substitution reduces efficacy due to altered binding geometry .
Comparison Insight: Ortho-substituted derivatives (e.g., 2-chloro, 2-amino) generally outperform para-substituted analogs in antibacterial activity, likely due to optimized target engagement.
Role of Functional Groups in HDAC Inhibition
N-(2-Aminophenyl)-Benzamide Derivatives:
- N-(2-Amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2): Demonstrates HDAC2 inhibition with a docking score of 83.7 kcal/mol, surpassing reference inhibitors SAHA (42.5 kcal/mol) and MS-275 (40.4 kcal/mol). The imidazole group enhances zinc chelation in the HDAC active site .
Comparison Insight : Substituents like imidazole improve HDAC inhibition by strengthening metal-binding interactions, whereas hydroxy groups may prioritize other biological roles (e.g., solubility, antioxidant activity).
Physicochemical Properties and Solubility
Hydroxy vs. Alkoxy Substituents :
- N-(2-Aminophenyl)-2-hydroxybenzamide: Limited water solubility at neutral pH but dissolves in alkaline media. The hydroxy group enables chelation with metals (e.g., copper) .
- N-(5-Amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide: Methoxyethoxy groups enhance solubility in aqueous and organic solvents, making it more suitable for drug formulation .
Comparison Insight : Alkoxy chains improve pharmacokinetic profiles, while hydroxy groups favor analytical applications (e.g., metal detection in spectrophotometry) .
N,O-Bidentate Directing Groups :
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: The hydroxy and amino groups act as a bidentate ligand, facilitating C–H bond functionalization in catalysis .
Comparison Insight : Structural analogs with branched aliphatic chains (e.g., 1,1-dimethylethyl) may offer superior steric control in catalytic systems.
Data Tables
Table 1: Antibacterial Activity of Hydroxybenzamide Derivatives
| Compound | MIC (mg/mL) | Substituent Position | Reference |
|---|---|---|---|
| N-(2-Chlorophenyl)-2-hydroxybenzamide | 0.125–1.0 | 2-Cl | |
| N-(4-Chlorophenyl)-2-hydroxybenzamide | >1.0 | 4-Cl |
Preparation Methods
Coupling of 2-Hydroxybenzoic Acid with o-Phenylenediamine
The most straightforward route involves direct coupling of 2-hydroxybenzoic acid and o-phenylenediamine. This method typically employs activating agents to convert the carboxylic acid into a reactive intermediate, such as an acyl chloride or mixed anhydride. For example, treatment of 2-hydroxybenzoic acid with thionyl chloride (SOCl₂) generates 2-hydroxybenzoyl chloride, which reacts with o-phenylenediamine in anhydrous tetrahydrofuran (THF) at 0–5°C to yield the target compound. Early studies reported moderate yields (60–70%) due to competing hydrolysis of the acyl chloride and side reactions at elevated temperatures.
A modified protocol using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves efficiency. These reagents facilitate in-situ activation of the carboxylic acid, enabling amide bond formation at room temperature with yields up to 85%. However, residual coupling agents necessitate extensive purification via column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has been adapted from analogous syntheses of N-(4-aminophenyl)-2-hydroxybenzamide. In this approach, 2-hydroxybenzoic acid and o-phenylenediamine are suspended in a polar aprotic solvent (e.g., N-methylpyrrolidone) with a catalytic amount of tetrabutylammonium bromide (TBAB). Microwave heating at 150–210°C for 7–10 minutes accelerates the reaction, achieving yields of 88–92%. The rapid heating minimizes decomposition, while TBAB enhances solubility and microwave absorption. This method is particularly advantageous for small-scale, high-throughput synthesis but requires specialized equipment.
Advanced Synthetic Approaches
Use of Protecting Groups
To mitigate side reactions involving the phenolic -OH group, transient protection strategies have been explored. For instance, silylation of 2-hydroxybenzoic acid using tert-butyldimethylsilyl chloride (TBDMSCl) prior to acyl chloride formation prevents undesired etherification. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group, yielding N-(2-aminophenyl)-2-hydroxybenzamide in 78% overall yield. While effective, this multi-step process increases complexity and cost.
Continuous Flow Chemistry
Recent advances in flow chemistry enable scalable production with precise control over reaction parameters. In a microfluidic reactor, 2-hydroxybenzoic acid and o-phenylenediamine are dissolved in acetonitrile and mixed with EDC/HOBt at a flow rate of 0.5 mL/min. The residence time of 5 minutes at 50°C ensures complete conversion, with in-line liquid-liquid extraction removing byproducts. This method achieves 90% yield and is readily adaptable to industrial-scale synthesis.
Reaction Optimization Strategies
Design of Experiments (DoE)
Statistical optimization using DoE has been applied to identify ideal conditions for the coupling reaction. A face-centered central composite design (CCF) evaluated variables such as temperature (30–70°C), equivalents of o-phenylenediamine (1.5–3.0), and reaction time (1–4 hours). Analysis revealed that 2.5 equivalents of amine at 60°C for 2.5 hours maximized yield (94%) while minimizing impurity formation. Replicate center-point experiments confirmed reproducibility, with a standard deviation of ±1.2%.
Catalyst Screening
Heterogeneous catalysts like zeolite-supported palladium nanoparticles have been tested to enhance reaction efficiency. Under hydrogen atmosphere (1 bar), the catalyst facilitates in-situ reduction of potential nitro intermediates, suppressing oxidative byproducts. This method achieves 89% yield with a turnover number (TON) of 420.
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates addressing heat transfer, mixing efficiency, and cost-effectiveness. Batch reactors equipped with jacketed cooling systems are preferred for exothermic acyl chloride formations, while continuous flow systems excel in coupling reactions due to their superior mass transfer characteristics. Solvent recovery via distillation and reagent recycling (e.g., TBAB in microwave synthesis) reduces waste and operational costs. Industrial batches (>100 kg) typically achieve 85–90% yield with ≥99% purity by HPLC.
Analytical Characterization
The final product is characterized using:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-aminophenyl)-2-hydroxybenzamide derivatives, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with 2-aminophenylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI, with DMAP as a catalyst in dichloromethane (DCM). Reductive alkylation (e.g., using NaCNBH₃) and Boc-protection strategies are employed for intermediates . Optimization includes solvent choice (e.g., DCM for solubility), temperature control (room temperature to 60°C), and purification via column chromatography or HPLC .
Q. How is structural characterization performed for this compound analogs?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms connectivity and functional groups. X-ray crystallography (e.g., monoclinic crystal system with space group Cc) resolves absolute stereochemistry and hydrogen-bonding patterns . High-resolution mass spectrometry (HRMS) and HPLC validate purity (>95%) .
Q. What in vitro models are used to assess the biological activity of this compound class?
- Methodology : Anticancer activity is evaluated using cell proliferation assays (e.g., MTT) in cancer cell lines (e.g., HeLa, MCF-7). HDAC inhibition is measured via fluorometric assays or Western blotting for acetylated histone H3 . Dose-response curves (IC₅₀ values) and apoptosis induction (flow cytometry for Annexin V/PI staining) are standard .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, trifluoromethyl groups) impact HDAC inhibition potency and selectivity?
- Methodology : Structure-activity relationship (SAR) studies compare substituents at the benzamide and aminophenyl moieties. For example:
- Chlorine/trifluoromethyl groups at the para position enhance HDAC isoform selectivity (e.g., HDAC6 vs. HDAC1) .
- Hydroxyl group removal reduces metal-binding capacity in the HDAC active site, decreasing potency .
- Quantitative SAR (QSAR) models correlate logP and polar surface area with cellular permeability .
Q. How can researchers reconcile discrepancies in cytotoxicity data across different cancer cell lines?
- Methodology : Contradictions arise due to variations in:
- Cellular uptake : Assessed via LC-MS/MS quantification of intracellular compound levels .
- HDAC isoform expression : RNA sequencing or proteomics identifies overexpression of specific isoforms (e.g., HDAC6 in leukemia) .
- Metabolic stability : Microsomal assays (e.g., liver microsomes) predict compound half-life differences .
Q. What analytical strategies address challenges in purity assessment during multi-step synthesis?
- Methodology :
- HPLC-DAD/ELSD : Monitors intermediates and final products for byproducts (e.g., dehalogenated species) .
- NMR purity : Quantitative ¹H NMR with internal standards (e.g., TMSP) detects residual solvents or unreacted amines .
- Mass-directed purification : Prep-HPLC isolates isomers (e.g., ortho vs. para substitution) .
Q. How can crystallographic data inform the design of analogs with improved metabolic stability?
- Methodology :
- Hydrogen-bond analysis : Crystal structures (e.g., C=O···H-N interactions) guide substitutions to block metabolic hotspots (e.g., CYP450 oxidation sites) .
- LogD optimization : Introducing electron-withdrawing groups (e.g., -CF₃) reduces first-pass metabolism while maintaining solubility .
Q. What computational tools predict off-target effects of this compound derivatives?
- Methodology :
- Molecular docking : Glide or AutoDock simulates binding to non-HDAC targets (e.g., kinases, GPCRs) .
- Phosphoproteomics : Identifies kinase inhibition using peptide arrays or SILAC labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
